An In-depth Technical Guide to the Synthesis of (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
An In-depth Technical Guide to the Synthesis of (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for obtaining (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, a valuable heterocyclic compound with applications in pharmaceutical research and development. The guide details two primary synthetic routes, commencing with the construction of the core 7-methyl-2-oxindole scaffold via the esteemed Fischer indole synthesis and the Sandmeyer isatin synthesis. Subsequent functionalization at the C3 position through alkylation, followed by final hydrolysis, is meticulously described. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step experimental protocols.
Introduction: The Significance of Substituted Oxindoles
The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of substituents on the oxindole ring system allows for the fine-tuning of pharmacological properties, leading to the development of potent and selective therapeutic agents. (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, in particular, serves as a key intermediate in the synthesis of more complex molecules, including potential kinase inhibitors and other targeted therapies. The presence of the methyl group at the 7-position and the acetic acid moiety at the 3-position provides specific steric and electronic features that can influence molecular interactions with biological targets.
This guide will explore robust and reproducible synthetic strategies to access this important molecule, emphasizing the rationale behind methodological choices and providing detailed experimental procedures to ensure successful implementation in a laboratory setting.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule, (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid (1), points to the key intermediate, ethyl (7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate (2). This intermediate can be accessed through the C3-alkylation of 7-methyl-2-oxindole (3). The synthesis of the 7-methyl-2-oxindole core (3) is a critical step, for which two classical and reliable methods will be discussed: the Fischer indole synthesis and a route proceeding through a 7-methylisatin intermediate.
Caption: Retrosynthetic analysis of (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid.
Synthesis of the 7-Methyl-2-oxindole Core
Two principal pathways for the synthesis of the crucial 7-methyl-2-oxindole intermediate are presented below. The choice of method may depend on the availability of starting materials, scalability, and desired purity profile.
Pathway A: Fischer Indole Synthesis
The Fischer indole synthesis is a venerable and highly versatile method for constructing the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.[1][2] For the synthesis of 7-methyl-2-oxindole, 2-methylphenylhydrazine is reacted with a suitable pyruvate derivative.
The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[2][2]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the indole ring.[3] The use of pyruvic acid as the carbonyl partner directly introduces a carboxylic acid group at the 2-position, which can be subsequently decarboxylated.[1]
Caption: Fischer Indole Synthesis pathway to 7-Methyl-2-oxindole.
Pathway B: Sandmeyer Isatin Synthesis and Reduction
An alternative and often high-yielding route to 7-methyl-2-oxindole involves the synthesis of 7-methylisatin (7-methyl-1H-indole-2,3-dione) as a key intermediate. The Sandmeyer isatin synthesis is a classic method that begins with the reaction of an aniline, in this case, 2-methylaniline, with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide.[4] This intermediate is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to yield 7-methylisatin.[5]
The resulting isatin can then be selectively reduced at the 3-position to afford the desired 7-methyl-2-oxindole.
Caption: Sandmeyer Isatin Synthesis and reduction pathway to 7-Methyl-2-oxindole.
C3-Alkylation of 7-Methyl-2-oxindole
With the 7-methyl-2-oxindole core in hand, the next critical step is the introduction of the acetic acid moiety at the C3 position. This is typically achieved through alkylation with an appropriate electrophile, such as ethyl bromoacetate. The reaction is base-mediated, and the choice of base is crucial for achieving high yield and selectivity, minimizing N-alkylation and dialkylation.[6] Common bases employed for this transformation include sodium ethoxide and sodium hydride.[6][7]
The reaction proceeds via deprotonation of the acidic C3 proton of the oxindole to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbon of the ethyl bromoacetate.
Hydrolysis of the Ester
The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be accomplished under either acidic or basic conditions.[8]
-
Acid-catalyzed hydrolysis: The ester is heated with a dilute mineral acid, such as hydrochloric or sulfuric acid. This reaction is reversible, so an excess of water is typically used to drive the equilibrium towards the products.[8][9]
-
Base-catalyzed hydrolysis (saponification): The ester is treated with a stoichiometric amount of a strong base, such as sodium hydroxide or potassium hydroxide, followed by an acidic workup to protonate the carboxylate salt. This method is generally preferred as the reaction is irreversible.
Detailed Experimental Protocols
Synthesis of 7-Methylisatin (via Sandmeyer Synthesis)
-
In a 5 L flask, dissolve chloral hydrate (90 g, 0.54 mol) in water (1200 mL).
-
To this solution, add sodium sulfate decahydrate (1300 g, 10.9 mol).
-
Separately, prepare a solution of 2-methylaniline (54 g, 0.5 mol) in water (300 mL) containing concentrated hydrochloric acid (43 mL, 0.5 mol) and add it to the reaction mixture.
-
Add a solution of hydroxylamine hydrochloride (110 g, 1.58 mol) in water (50 mL).
-
Heat the mixture to reflux over 90 minutes and maintain reflux for an additional 30 minutes.
-
Cool the reaction mixture in an ice bath. The crystalline isonitroso-2'-methylacetanilide will precipitate.
-
Isolate the solid by filtration and air dry.
-
In a separate flask, preheat concentrated sulfuric acid (325 mL) to 50 °C with vigorous stirring.
-
Slowly add the dried isonitroso-2'-methylacetanilide in portions, maintaining the temperature below 75 °C.
-
Once the addition is complete, heat the mixture at 80 °C for 30 minutes.
-
Cool the reaction mixture and pour it onto crushed ice (3 kg).
-
Isolate the precipitated 7-methylisatin by filtration.[4][5]
Synthesis of 7-Methyl-2-oxindole
This protocol is a general method for the reduction of isatins and should be adapted and optimized for 7-methylisatin.
-
To a solution of 7-methylisatin in a suitable solvent (e.g., ethanol), add a reducing agent such as sodium borohydride or catalytic hydrogenation can be employed.
-
The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.
-
The organic layer is dried and concentrated to yield 7-methyl-2-oxindole.
Synthesis of Ethyl (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate
-
To a solution of 7-methyl-2-oxindole in a suitable anhydrous solvent such as ethanol or dimethylformamide (DMF), add a base like sodium ethoxide or sodium hydride portion-wise at 0 °C under an inert atmosphere.[7]
-
Stir the mixture at room temperature for a specified time to ensure complete formation of the enolate.
-
Cool the reaction mixture again to 0 °C and add ethyl bromoacetate dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired ester.
Synthesis of (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
-
Dissolve the ethyl (7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate in a suitable solvent mixture (e.g., ethanol/water).
-
Add a solution of a strong base, such as sodium hydroxide, and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 1M HCl) until the product precipitates.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid.[8]
Characterization Data
-
¹H NMR: Expected signals would include aromatic protons on the benzene ring, a singlet for the methyl group, and signals for the CH and CH₂ protons of the acetic acid moiety.
-
¹³C NMR: Characteristic peaks for the carbonyl carbons of the lactam and the carboxylic acid, as well as signals for the aromatic and aliphatic carbons.
-
IR Spectroscopy: Key vibrational bands would be observed for the N-H and C=O stretching of the lactam, the O-H and C=O stretching of the carboxylic acid, and C-H stretching of the aromatic and aliphatic groups.[10][11]
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₉NO₃, MW: 191.18 g/mol ) would be expected.[12]
Conclusion
The synthesis of (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid can be reliably achieved through well-established synthetic methodologies. The choice between the Fischer indole synthesis and the Sandmeyer isatin synthesis for the construction of the 7-methyl-2-oxindole core will depend on laboratory-specific factors. The subsequent C3-alkylation and final ester hydrolysis are robust transformations that can be optimized to achieve high yields of the desired product. This guide provides a solid foundation for researchers to successfully synthesize this valuable compound for further applications in drug discovery and development.
References
-
Taylor & Francis. Fischer indole synthesis – Knowledge and References. Available from: [Link]
-
Grokipedia. Fischer indole synthesis. Available from: [Link]
-
PrepChem.com. Synthesis of 7-methylisatin. Available from: [Link]
-
PubChem. 2-(7-methyl-1h-indol-3-yl)acetic acid. Available from: [Link]
- Google Patents. US3819709A - Synthesis of n-methylaniline.
-
Chemguide. hydrolysis of esters. Available from: [Link]
-
ResearchGate. N-alkylation of nor-compounds: ethyl bromoacetate, sodium hydrogen... Available from: [Link]
-
ResearchGate. Table 1 1 H and 13 C NMR data for compounds 1 and 2 (d in ppm, J in Hz). Available from: [Link]
- Kókai, E., Simig, G., & Volk, B. (2016). Literature Survey and Further Studies on the 3-Alkylation of N-Unprotected 3-Monosubstituted Oxindoles.
-
Semantic Scholar. Sodium ethoxide | 1407 Publications | 8751 Citations | Top Authors | Related Topics. Available from: [Link]
-
Chemistry LibreTexts. Acid Catalyzed Hydrolysis of Esters. Available from: [Link]
-
ResearchGate. Stolle Synthesis of Isatin. This method is very effective for the... Available from: [Link]
-
ResearchGate. C3-Alkylation of 3-alkyloxindoles 8. Available from: [Link]
-
ACS Catalysis. B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. Available from: [Link]
-
ResearchGate. (PDF) Fischer Indole Synthesis. Available from: [Link]
-
Semantic Scholar. Sodium ethoxide | 1407 Publications | 8751 Citations | Top Authors | Related Topics. Available from: [Link]
-
DergiPark. Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Available from: [Link]
-
ResearchGate. (PDF) Literature Survey and Further Studies on the 3-Alkylation of N-Unprotected 3-Monosubstituted Oxindoles. Practical Synthesis of N-Unprotected 3,3-Disubstituted Oxindoles and Subsequent Transformations on the Aromatic Ring. Available from: [Link]
-
Chemguide. mechanism for the acid catalysed hydrolysis of esters. Available from: [Link]
-
PubMed Central. 1H and 13C NMR spectral assignments for low-concentration bile acids in biological samples. Available from: [Link]
-
ResearchGate. Stollé indole synthesis. Available from: [Link]
-
ResearchGate. (PDF) Ethyl 2,7,7-trimethyl-4-(1-methyl-1H-indol-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. Available from: [Link]
-
PubMed. Literature Survey and Further Studies on the 3-Alkylation of N-Unprotected 3-Monosubstituted Oxindoles. Practical Synthesis of N-Unprotected 3,3-Disubstituted Oxindoles and Subsequent Transformations on the Aromatic Ring. Available from: [Link]
-
5 Combination of 1H and 13C NMR Spectroscopy. Available from: [Link]
-
Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available from: [Link]
-
ResearchGate. 1 H-and 13 C-NMR chemical shifts for compound 7. Available from: [Link]
-
YouTube. Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. Available from: [Link]
-
ResearchGate. Computational study of the infrared spectrum of acetic acid, its cyclic dimer, and its methyl ester | Request PDF. Available from: [Link]
-
National Institutes of Health. Synthesis and Cytotoxic Evaluation of Novel 3-Substituted Derivatives of 2-Indolinone. Available from: [Link]
-
PubMed Central. Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate. Available from: [Link]
-
MDPI. Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors. Available from: [Link]
-
Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Available from: [Link]
-
ResearchGate. Kinetic Study of Specific Base Catalyzed Hydrolysis of Ethyl acrylate in Water–Ethanol Binary System. Available from: [Link]
-
The Royal Society of Chemistry. Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. Available from: [Link]
-
{1-[2-(7-Methyl-1H-indol-3-yl)-2-oxo-acetyl]-pyrrolidin-2-yl}-acetic acid ethyl ester. Available from: [Link]
-
GovInfo. EPA/NIH Mass Spectral Data Base. Available from: [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. grokipedia.com [grokipedia.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. prepchem.com [prepchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Literature Survey and Further Studies on the 3-Alkylation of N-Unprotected 3-Monosubstituted Oxindoles. Practical Synthesis of N-Unprotected 3,3-Disubstituted Oxindoles and Subsequent Transformations on the Aromatic Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. PubChemLite - 2-(7-methyl-1h-indol-3-yl)acetic acid (C11H11NO2) [pubchemlite.lcsb.uni.lu]
